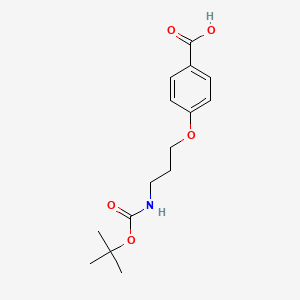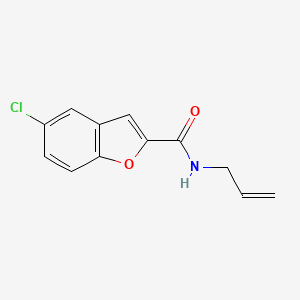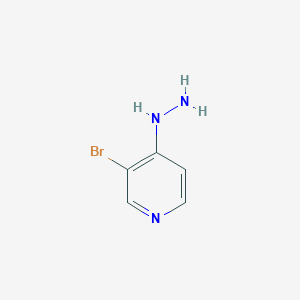
3-Bromo-4-hydrazinylpyridine
Descripción general
Descripción
3-Bromo-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H6BrN3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-hydrazinylpyridine is 1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-hydrazinylpyridine include a molecular weight of 188.03 and a storage temperature recommendation of -20°C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Cross-Coupling in Luminescent Complexes
The use of Suzuki cross-coupling methodology has been explored with bromo-functionalised bis-terpyridyl iridium(III) complexes, leading to biaryl-substituted complexes with intense, long-lived yellow emission in degassed aqueous solutions. This signifies the potential of 3-bromo-4-hydrazinylpyridine derivatives in creating luminescent materials (Leslie et al., 2004).
Heterocyclic Synthesis
3-Bromo-4-hydrazinylpyridine derivatives are pivotal in the synthesis of thienopyrimidines, a class of heterocyclic compounds. These derivatives are integral in various condensation reactions, leading to novel compounds with potential biological activities (Madkour et al., 2009).
Halogen Atom Migration Studies
Studies on halogen atom migration in halogeno-derivatives of dihydroxypyridine, including 3-bromo-4-hydrazinylpyridine derivatives, reveal insights into the chemical behavior of these compounds under different conditions (Hertog & Schogt, 2010).
Palladium-Catalyzed Synthesis
Research on palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, including those derived from 3-bromo-4-hydrazinylpyridine, highlights the compound's utility in producing biologically active substances with potential applications in medicine and chemistry (Ahmad et al., 2017).
Safety and Hazards
The safety information available indicates that 3-Bromo-4-hydrazinylpyridine should be stored at -20°C . The compound has associated hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Mode of Action
It is known that the bromine atom can be replaced by another nucleophile through a reaction. The specific interaction with its targets and the resulting changes would depend on the nature of the nucleophile.
Biochemical Pathways
It has been suggested that hydrazonyl compounds, such as 3-bromo-4-hydrazinylpyridine, have a wide range of pharmacological activities, including antimycobacterial activity . This suggests that the compound may interact with biochemical pathways related to mycobacterial metabolism or growth .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound .
Propiedades
IUPAC Name |
(3-bromopyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFOKCAJSZDRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2415562.png)
![1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2415563.png)
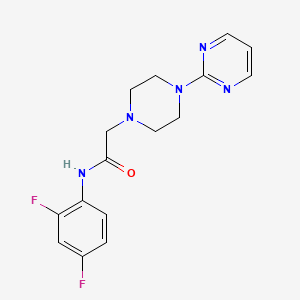
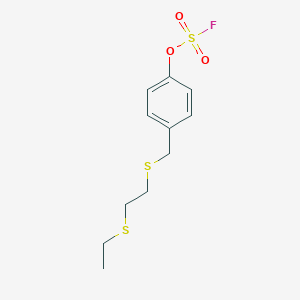
![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)
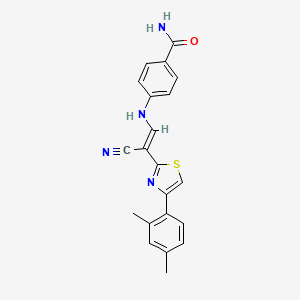

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![4-[(Cyclohexylthio)methyl]benzoic acid](/img/structure/B2415574.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)
![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)
